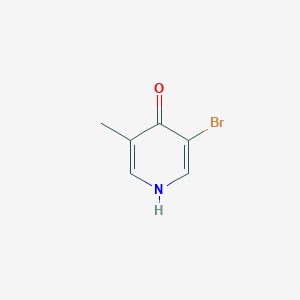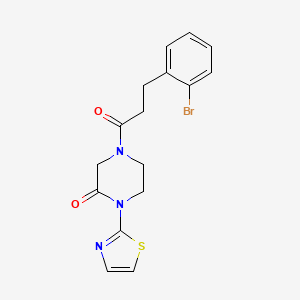![molecular formula C24H19FN2O4 B2548526 3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005156-85-3](/img/structure/B2548526.png)
3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a heterocyclic molecule that likely exhibits interesting chemical and biological properties due to its complex structure, which includes a pyrroloisoxazole core and various substituents such as fluorophenyl and methoxyphenyl groups.
Synthesis Analysis
The synthesis of pyrroloisoxazole derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of related compounds. For instance, 1H-pyrrol-2,3-diones react with nitrones to afford substituted pyrrolo[3,2-d]isoxazoles, as shown in the synthesis of hexahydro-3aHpyrrolo[3,2-d]isoxazole derivatives . Similarly, the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as potential anti-stress agents involves 1,3-dipolar cycloaddition of azomethine N-oxides with N-(α-naphthyl)maleimide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrroloisoxazole derivatives can be confirmed using single-crystal X-ray analysis, as seen in the structural determination of certain pyrrolo[3,2-d]isoxazole derivatives . The crystal structure analysis provides detailed information about the stereochemistry and conformation of the molecules.
Chemical Reactions Analysis
Pyrroloisoxazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of the isoxazole ring and the adjacent dione functionality allows for further chemical modifications. For example, the formal [3+3] cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones with cyclic enamines leads to the formation of substituted pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines . This indicates that the compound may also undergo similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrroloisoxazole derivatives can be characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to characterize the synthesized compounds . The presence of fluorine and methoxy substituents in the compound would influence its physical properties, such as solubility and melting point, and could also affect its chemical reactivity.
科学的研究の応用
Optoelectronic Materials
A study by Zhang et al. (2014) explored the synthesis of symmetrically substituted diketopyrrolopyrrole derivatives, which are structurally related to the compound . These derivatives demonstrated potential application in the creation of novel organic optoelectronic materials due to their photophysical properties, including absorption and emission bands that shift with varying electron donating strength of substituents. This suggests similar compounds, including 3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, could be explored for optoelectronic applications (Zhang et al., 2014).
Fluorescence-Based Analytical Techniques
Shimada and Mizuguchi (1992) developed a Cookson-type reagent with a structure similar to the compound for high-performance liquid chromatographic measurements. This suggests that derivatives of this compound could be utilized in fluorescence-based analytical techniques, particularly in the quantification and detection of various biological and chemical substances (Shimada & Mizuguchi, 1992).
Photovoltaic Applications
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells. The study highlights the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, which is a core component of the compound . This implies potential use of this compound in the development of improved photovoltaic materials (Hu et al., 2015).
Photoinduced Reactions
He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipole cycloadditions, which are closely related to the structural family of the compound . The study suggests the potential use of similar compounds in photoinduced synthetic reactions, particularly in the efficient synthesis of complex molecules (He et al., 2021).
特性
IUPAC Name |
3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-19-9-5-8-18(14-19)26-23(28)20-21(15-10-12-16(25)13-11-15)27(31-22(20)24(26)29)17-6-3-2-4-7-17/h2-14,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVQUSKAZVHUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)




![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)



![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)